molecular formula C10H11BrO2 B2662330 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one CAS No. 1893674-30-0

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Cat. No.: B2662330
CAS No.: 1893674-30-0
M. Wt: 243.1
InChI Key: JJVNDZHGUYIGEX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one (C₁₀H₁₁BrO₂, MW 243.10, CAS 1893674-30-0) is a β-hydroxy ketone derivative featuring a 3-bromophenyl group attached to a tertiary alcohol and a ketone moiety. This compound is structurally characterized by its brominated aromatic ring and the 2-hydroxy-2-methylpropan-1-one group, which confers unique electronic and steric properties. It is utilized as a building block in organic synthesis, particularly in the development of pharmacologically active molecules .

Properties

IUPAC Name

1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVNDZHGUYIGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893674-30-0
Record name 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one typically involves the reaction of 3-bromobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst, such as palladium in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium-catalyzed reactions with boronic acids or esters.

Major Products Formed:

    Oxidation: 1-(3-Bromophenyl)-2-oxo-2-methylpropan-1-one.

    Reduction: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-ol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance binding affinity to certain targets, while the hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) are common structural analogs. Key examples include:

  • (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3) and (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (C4) .
Property 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one Chalcone C3/C4
Functional Groups β-Hydroxy ketone α,β-Unsaturated ketone
Conjugation Absent Extended π-system
Bioactivity (MCF-7 IC₅₀) Not reported C3: 42.22 μg/mL; C4: 22.41 μg/mL
Synthetic Yield Not reported 62.32% (C3), 55.32% (C4)

The absence of conjugation in the target compound likely reduces UV absorption intensity compared to chalcones, which exhibit strong absorbance due to their enone systems . Additionally, chalcones demonstrate significant cytotoxicity against cancer cells, attributed to their electrophilic α,β-unsaturated carbonyl groups, which can form covalent bonds with cellular nucleophiles .

β-Ketoenol Derivatives

The compound (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one shares a β-ketoenol motif with the target molecule but incorporates a pyrazole ring .

Property Target Compound β-Ketoenol-Pyrazole Hybrid
Hydrogen Bonding Intra-/intermolecular OH···O Enol-OH and pyrazole N···O interactions
DFT Insights Not reported Stabilized by resonance and intramolecular H-bonding
Biological Activity Not reported Promising inhibitor (β-ketoenol group enhances binding)

The pyrazole hybrid’s β-ketoenol group enables resonance stabilization and hydrogen-bonding networks, which may enhance thermal stability and biological interactions compared to the target compound’s simpler tertiary alcohol structure .

Brominated Aromatic Ketones

  • 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one : A brominated chalcone synthesized via dibromination and elimination, crystallizing in a planar conformation .
  • Enantiopure Bromophenyl Ethanol Derivatives: e.g., (R)-1-(3-Bromophenyl)ethanol (>95% ee), used in asymmetric synthesis .
Property Target Compound 2-Bromo Chalcone
Synthesis Not detailed Bromination of precursor
Crystallography Not reported Planar structure with C=O and Br in syn-clinal conformation
Applications Building block Structural studies, reactivity models

Data Tables

Table 1. Structural and Bioactive Comparison

Compound Molecular Weight Functional Groups IC₅₀ (MCF-7) Key Feature
This compound 243.10 β-Hydroxy ketone N/A Tertiary alcohol
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3) 313.20 α,β-Unsaturated ketone 42.22 μg/mL Conjugated enone
(Z)-3-(3-Bromophenyl)-β-ketoenol-pyrazole 341.20 β-Ketoenol, pyrazole N/A Resonance stabilization

Biological Activity

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in drug development.

Chemical Structure

The structure of this compound is characterized by a bromophenyl group attached to a hydroxy-methylpropanone framework. The presence of the bromine atom at the meta position enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological responses. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting the accumulation or depletion of metabolites.
  • Receptor Binding : It can interact with cellular receptors, triggering signaling cascades that result in various physiological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of cell cycle regulators and pro-apoptotic factors.

Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM. The compound was found to upregulate p53 expression and downregulate Bcl-2 levels, indicating a mechanism involving apoptosis induction .

Research Findings

Numerous studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced antibacterial properties compared to related compounds .
  • Cytotoxicity Studies : Research conducted by Pendergrass et al. (2020) demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
  • Mechanistic Insights : Investigations into the mechanistic pathways revealed that the compound affects multiple signaling pathways involved in cell survival and proliferation, making it a promising candidate for further drug development.

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